1-N-ethyl-4-methylbenzene-1,2-diamine
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Overview
Description
1-N-ethyl-4-methylbenzene-1,2-diamine is an organic compound with the molecular formula C9H14N2 It is a derivative of benzene, featuring two amine groups attached to the benzene ring along with an ethyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-ethyl-4-methylbenzene-1,2-diamine can be synthesized through several methods. One common approach involves the nitration of ethylbenzene followed by reduction to form the corresponding diamine. The reaction conditions typically include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Employing reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-N-ethyl-4-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Further reduction can lead to the formation of more saturated amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amine groups direct incoming electrophiles to ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of more saturated amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-N-ethyl-4-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amine functionalities.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism by which 1-N-ethyl-4-methylbenzene-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s aromatic structure allows it to participate in π-π interactions, further influencing its activity.
Comparison with Similar Compounds
- N-methyl-1,2-benzenediamine
- 4-methyl-1,2-benzenediamine
- 1,2-diamino-4-methylbenzene
Comparison: 1-N-ethyl-4-methylbenzene-1,2-diamine is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-N-ethyl-4-methylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6,11H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXHASWEPWWAHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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